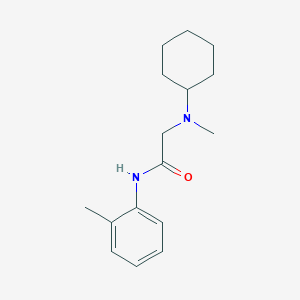
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide, also known as CCG-63802, is a small molecule inhibitor that has shown promising results in various scientific studies. This compound is used in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. CK2 is overexpressed in various types of cancer, and the inhibition of CK2 activity has been proposed as a potential cancer therapy. N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in cell growth and proliferation. The inhibition of CK2 activity by N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth and proliferation of cells. N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is its high potency and selectivity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, one limitation of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide. One potential direction is the development of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, the role of CK2 in various biological processes could be further elucidated using N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide as a tool. Overall, N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has shown promising results in various scientific studies and has the potential to be a valuable tool for drug discovery and medicinal chemistry.
Synthesemethoden
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is synthesized through a multi-step process that involves the reaction of cyclohexylamine, 2-methylbenzoyl chloride, and methylamine. The final product is obtained after purification using column chromatography and recrystallization. The synthesis of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been optimized to ensure high yield and purity.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-8-6-7-11-15(13)17-16(19)12-18(2)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKZCQISEFTWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)

![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)
![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)
![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)